molecular formula C9H11NO3 B12329687 3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester

3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester

Cat. No.: B12329687
M. Wt: 181.19 g/mol
InChI Key: CJLBVDIVIXQFQL-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by its pyridine ring structure with carboxylic acid and ester functional groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester typically involves the esterification of 3-Pyridinecarboxylic acid derivatives. One common method is the reaction of 3-Pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-Pyridinecarboxylic acid+MethanolH2SO43-Pyridinecarboxylic acid, methyl ester+Water\text{3-Pyridinecarboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Pyridinecarboxylic acid, methyl ester} + \text{Water} 3-Pyridinecarboxylic acid+MethanolH2​SO4​​3-Pyridinecarboxylic acid, methyl ester+Water

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Pyridinecarboxylic acid.

    Reduction: Formation of 3-Pyridinecarbinol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its ester group allows it to participate in esterification and hydrolysis reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-Pyridinecarboxylic acid)
  • Nicotinic acid (3-Pyridinecarboxylic acid)
  • Isonicotinic acid (4-Pyridinecarboxylic acid)

Uniqueness

3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other pyridinecarboxylic acids.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-5-4-6(2)10-8(11)7(5)9(12)13-3/h4,7H,1-3H3

InChI Key

CJLBVDIVIXQFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C1C(=O)OC)C

Origin of Product

United States

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